Chloralodol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Chlorhexadol is a sedative and hypnotic compound regulated in the United States as a Schedule III controlled substance . It is a derivative of chloral hydrate and has been used experimentally and illicitly . The chemical formula for chlorhexadol is C₈H₁₅Cl₃O₃, and it has a molecular weight of 265.6 g/mol .

准备方法

氯己醇可以通过多种方法合成。一种常见的实验室方法包括在乙二醇醚作为溶剂存在的情况下,六亚甲基二氰基胍与对氯苯甲酰胺盐酸盐反应。 反应在165°C下回流条件下进行三小时 . 工业生产醇类,包括氯己醇,通常涉及烯烃的水合、硼氢化和次卤酸的加成 .

化学反应分析

氯己醇经历了几种类型的化学反应,包括:

氧化: 根据所用试剂和条件的不同,氯己醇可以被氧化形成各种产物。

还原: 还原反应可以将氯己醇转化为不同的衍生物。

取代: 氯己醇可以进行取代反应,其中一个官能团被另一个官能团取代。这些反应中常用的试剂包括高锰酸钾等氧化剂和氢化铝锂等还原剂. 这些反应形成的主要产物取决于所用条件和试剂。

科学研究应用

氯己醇在科学研究中有几种应用:

化学: 它在各种化学反应和合成过程中用作试剂。

生物学: 氯己醇的镇静催眠特性使其在生物学研究中用于研究镇静剂对生物体的影响。

作用机制

氯己醇通过作用于中枢神经系统来发挥作用。 它具有镇静催眠作用,已被证明可以通过剂量反应关系延长正常成人的睡眠时间 . 其作用机制中涉及的精确分子靶点和途径尚不完全清楚,但据信它与大脑中的神经递质系统相互作用 .

相似化合物的比较

氯己醇类似于其他镇静催眠化合物,如水合氯醛、甲丙氨酯和甲喹酮 . 它的独特之处在于其特定的化学结构以及它对中枢神经系统的特殊影响。 例如,水合氯醛也是一种镇静催眠药,但具有不同的化学结构和药理学特征 .

参考文献

生物活性

Chloralodol, also known as chlorhexadol, is a compound recognized for its sedative and hypnotic properties. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, providing a comprehensive overview based on diverse research findings.

Overview of this compound

This compound is classified as a Schedule III controlled substance in the United States. It is primarily used in medical settings for sedation and has applications in various scientific research contexts. Its sedative effects are utilized to study the impact of sedatives on biological systems.

This compound exerts its effects primarily through the central nervous system (CNS). It enhances inhibitory neurotransmission, likely by modulating GABAergic activity, leading to sedation and hypnosis. The compound interacts with various neurotransmitter systems, which contributes to its sedative effects.

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its biological activity:

- Absorption : Following oral administration, this compound is rapidly absorbed.

- Volume of Distribution : Approximately 233 ± 141 L in healthy individuals.

- Protein Binding : this compound exhibits a protein binding rate of about 57 ± 3%.

- Metabolism : It undergoes metabolic processes such as glucuronidation and sulfation.

- Elimination Half-life : The terminal elimination half-life is approximately 10.3 ± 1.3 days.

- Clearance Rate : The clearance rate post-administration is around 11.6 ± 1.0 mL/min.

Case Studies

Several case studies highlight the clinical implications and safety concerns associated with this compound use:

- Pediatric Sedation :

- Sedation Efficacy :

- Toxicity Reports :

Comparative Analysis with Similar Compounds

This compound shares similarities with other sedative agents like chloral hydrate and meprobamate. The following table summarizes key differences:

| Compound | Sedative Properties | Schedule Classification | Common Uses |

|---|---|---|---|

| This compound | Yes | Schedule III | Sedation in medical procedures |

| Chloral Hydrate | Yes | Not classified | Pediatric sedation |

| Meprobamate | Yes | Schedule IV | Anxiety treatment |

属性

CAS 编号 |

3563-58-4 |

|---|---|

分子式 |

C8H15Cl3O3 |

分子量 |

265.6 g/mol |

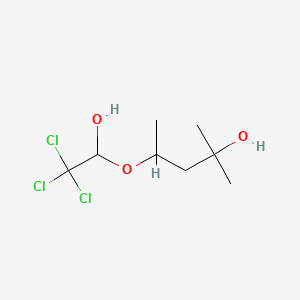

IUPAC 名称 |

2-methyl-4-(2,2,2-trichloro-1-hydroxyethoxy)pentan-2-ol |

InChI |

InChI=1S/C8H15Cl3O3/c1-5(4-7(2,3)13)14-6(12)8(9,10)11/h5-6,12-13H,4H2,1-3H3 |

InChI 键 |

QVFWZNCVPCJQOP-UHFFFAOYSA-N |

SMILES |

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |

规范 SMILES |

CC(CC(C)(C)O)OC(C(Cl)(Cl)Cl)O |

外观 |

Solid powder |

沸点 |

304.7°Cat760mmHg |

熔点 |

103 °C 103.0 °C |

Key on ui other cas no. |

3563-58-4 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Chloralodol; Chloralodolum; Chlorhexadol; Lora; Mecoral |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。